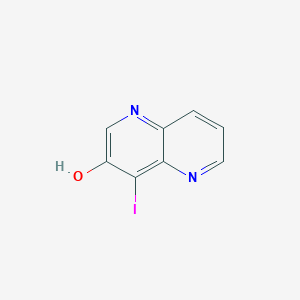

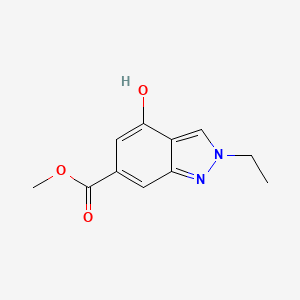

![molecular formula C16H20O4 B1417761 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid CAS No. 1099691-40-3](/img/structure/B1417761.png)

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid

Overview

Description

“3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20O4/c1-2-19-14-9-5-6-12(10-11-15(17)18)16(14)20-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)/b11-10+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.33 . It is a powder at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Synthesis and Characterization of Derivatives

One of the primary areas of research involving compounds similar to 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid focuses on their synthesis and characterization. These compounds, related to salicylic acid derivatives, have been studied for their potential anti-inflammatory and analgesic activities, primarily through cyclooxygenase (COX) inhibition. Research has shown that despite the adverse effects of some salicylic acid derivatives, novel compounds in this class can offer promising alternatives with potentially safer profiles. For instance, a study highlighted the synthesis, characterization, and potential applications of a novel derivative, emphasizing its COX-2 specificity, lower toxicity, and beneficial effects in preliminary assessments (Yudy Tjahjono et al., 2022).

Mechanism of Bond Cleavage in Lignin Model Compounds

Research on 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid-related structures also extends to understanding the mechanisms of bond cleavage, especially in lignin model compounds. Studies have investigated the acidolysis mechanisms of these compounds, revealing different pathways based on the structural variations. Such insights are crucial for developing efficient methods for lignin breakdown, which has significant implications in biofuel production and the development of sustainable materials (T. Yokoyama, 2015).

Biologically Active Compounds and Antioxidant Activity

The exploration of naturally occurring carboxylic acids, which are structurally related to 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid, has also been a focal point. These compounds have shown significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Reviews comparing structural differences among selected carboxylic acids have indicated correlations between structure and bioactivity, suggesting the potential for these compounds in therapeutic applications (B. Godlewska-Żyłkiewicz et al., 2020).

Degradation and Treatment of Organic Pollutants

Another significant area of application involves the degradation of organic pollutants using oxidative enzymes in the presence of redox mediators. Research has shown that certain compounds, structurally akin to 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid, can enhance the efficiency of pollutant degradation. This enzymatic approach offers a promising method for treating recalcitrant compounds in industrial wastewater, highlighting the role of such compounds in environmental remediation (Maroof Husain & Q. Husain, 2007).

properties

IUPAC Name |

(E)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-2-19-14-9-5-6-12(10-11-15(17)18)16(14)20-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXIQHFXAJEJJY-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC2CCCC2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1OC2CCCC2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)

![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)

![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)